REACTION_CXSMILES
|
[Mg].CO[CH:4]([O:12]C)[C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1.Br[C:15]1[S:16][CH:17]=[CH:18][N:19]=1.C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1.O>[S:16]1[CH:17]=[CH:18][N:19]=[C:15]1[C:8]1[CH:7]=[CH:6][C:5]([CH:4]=[O:12])=[CH:10][CH:9]=1
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Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
82.6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)Br)OC
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Name
|
|
Quantity
|
677 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
31.7 mL
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CN1
|
Name
|
|
Quantity
|
5.39 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
|
Name
|
|
Quantity
|
1.68 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.39 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
|
Name
|
|
Quantity
|
84 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
840 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for a further 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The Grignard solution is cooled
|
Type
|
CUSTOM
|
Details
|
decanted into a dropping funnel
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 7 hours
|
Duration
|
7 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the THF is evaporated off
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
STIRRING
|
Details
|
the residue is stirred for 1.5 hours in 1.0 liter of ether
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated off
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases are washed 2× with 0.5N HCl, water, sat. NaHCO3 solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |